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Compound of Interest

Compound Name: 2-Nitropentane

Cat. No.: B3052827

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectroscopic signatures of 1-Nitropentane
and 2-Nitropentane, two constitutional isomers with distinct analytical profiles. Understanding
these differences is crucial for the unambiguous identification and characterization of these
molecules in various research and development settings. The data presented herein is a
compilation of experimental findings and predictive analysis based on established
spectroscopic principles.

Structural Differences

The key distinction between 1-Nitropentane and 2-Nitropentane lies in the position of the nitro
functional group (-NO2) on the pentyl carbon chain. In 1-Nitropentane, the nitro group is
attached to a primary carbon, while in 2-Nitropentane, it is bonded to a secondary carbon.
This variation in the local electronic environment gives rise to discernible differences in their

respective spectra.

Caption: Molecular structures of 1-Nitropentane and 2-Nitropentane.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for 1-Nitropentane and 2-
Nitropentane, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR)
spectroscopy, and Mass Spectrometry (MS).
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'H NMR Spectroscopy Data

The proton NMR spectra of these isomers are readily distinguishable due to the different

chemical environments of the protons, particularly those on the carbon atom bearing the nitro

group.

Compound Proton Assignment Chemical Shift (5, Multiplicity
ppm)

1-Nitropentane Ha (-CHz2NO2) ~4.38 Triplet

HPB (-CH2CH2NO2) ~2.02 Multiplet

Hy, H3 (-(CHz2)2CHs) ~1.3-1.5 Multiplet

He (-CH3) ~0.93 Triplet

2-Nitropentane Ha (-CHNOz2) ~4.3-4.6 (predicted) Sextet

Hp (adjacent -CHz-) ~1.8-2.1 (predicted) Multiplet

Hy (-CH2CH5) ~1.3-1.5 (predicted) Multiplet

Hd (adjacent -CHs) ~1.5-1.7 (predicted) Doublet

He (terminal -CH3) ~0.9-1.0 (predicted) Triplet

3C NMR Spectroscopy Data

Carbon NMR provides further structural confirmation, with the carbon atom directly attached to

the electron-withdrawing nitro group exhibiting a significant downfield shift.

Compound Carbon Assignment Chemical Shift (o, ppm)
1-Nitropentane C1 (-CHz2NOz2) ~75-80

C2-C4 ~10-40

C5 (-CHs) ~13

2-Nitropentane C2 (-CHNO2) ~80-85 (predicted)

C1,C3,C4,C5 ~10-40 (predicted)
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Infrared (IR) Spectroscopy Data

The IR spectra of both compounds are characterized by strong absorption bands

corresponding to the asymmetric and symmetric stretching vibrations of the nitro group.

Compound

Vibrational Mode

Wavenumber (cm~1)

1-Nitropentane

Asymmetric NO2 Stretch

1550-1500[1]

Symmetric NO2 Stretch

1390-1330[1]

C-H Stretch

2990-2850[1]

2-Nitropentane

Asymmetric NO2 Stretch

~1550-1475

Symmetric NO2 Stretch

~1360-1290

C-H Stretch

~2960-2870

Mass Spectrometry Data

Mass spectrometry reveals distinct fragmentation patterns for the two isomers, aiding in their

differentiation.

Compound m/z Relative Intensity Fragment
1-Nitropentane 117 Low [M]*+
71 High [M-NO2]*
43 Base Peak [CsH7]*
2-Nitropentane 117 Low [M]*+
86 Moderate [M-CH=-0l*
(predicted)
71 High [M-NO2]*
43 Base Peak [CsH7]*
Experimental Protocols
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The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 10-20 mg of the nitropentane isomer in 0.5-0.7
mL of a deuterated solvent (e.g., chloroform-d, CDCIs3) in a standard 5 mm NMR tube. Add a
small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

 Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.
e 'H NMR Acquisition:
o Acquire the spectrum at room temperature.
o Use a standard single-pulse experiment.
o Set the spectral width to cover the range of -1 to 10 ppm.
o Employ a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
o Signal average for 16-64 scans to achieve an adequate signal-to-noise ratio.

e 13C NMR Acquisition:

[¢]

Acquire the spectrum at room temperature.

[e]

Use a proton-decoupled pulse sequence (e.g., zgpg30).

o

Set the spectral width to cover the range of 0 to 220 ppm.

[¢]

Employ a pulse angle of 30 degrees and a relaxation delay of 2-5 seconds.

[e]

Signal average for 1024 or more scans.

o Data Processing: Process the raw data using appropriate software (e.g., MestReNova,
TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference
the spectra to the TMS signal at 0 ppm.
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Infrared (IR) Spectroscopy

o Sample Preparation: For neat liquid analysis, place a drop of the nitropentane isomer
between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

o Data Acquisition:

o

Record a background spectrum of the clean KBr/NaCl plates.

[¢]

Place the sample in the spectrometer's sample compartment.

[¢]

Acquire the sample spectrum over the range of 4000-400 cm™1.

[e]

Co-add 16-32 scans to improve the signal-to-noise ratio.

o Data Processing: The software automatically ratios the sample spectrum to the background
spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

e Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via
a gas chromatography (GC-MS) system for separation and introduction or by direct infusion.

e Instrumentation: Employ a mass spectrometer equipped with an electron ionization (El)
source.

o Data Acquisition:
o Set the electron energy to 70 eV.
o Scan a mass range of m/z 10-200.
o The ion source temperature is typically maintained around 200-250 °C.

o Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to
elucidate the structure.
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Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis and
comparison of 1-Nitropentane and 2-Nitropentane.

Caption: General workflow for spectroscopic comparison.

This guide provides a foundational understanding of the spectroscopic differences between 1-
Nitropentane and 2-Nitropentane. For more in-depth analysis, it is recommended to consult
specialized spectroscopic databases and literature.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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